2,3-Dimethylbut-3-en-1-ol

Vue d'ensemble

Description

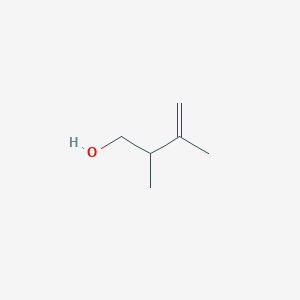

2,3-Dimethylbut-3-en-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a butene backbone with two methyl groups at the 2 and 3 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dimethylbut-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2,3-dimethyl-1-butene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve the use of catalysts and controlled reaction conditions to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethylbut-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: 2,3-Dimethylbut-3-en-1-one or 2,3-dimethylbut-3-en-2-one.

Reduction: 2,3-Dimethylbutan-1-ol.

Substitution: 2,3-Dimethylbut-3-en-1-chloride or 2,3-dimethylbut-3-en-1-bromide.

Applications De Recherche Scientifique

Organic Synthesis

2,3-Dimethylbut-3-en-1-ol serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and eliminations. This compound is often used as an intermediate for synthesizing more complex organic molecules.

Biological Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies indicate that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values ranging from 0.5 to 2.0 mg/mL.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications for inflammatory diseases. The mechanism involves inhibition of nuclear factor kappa B signaling pathways.

Industrial Applications

The compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor profile. It is also employed in producing specialty chemicals that require specific functional group characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food and cosmetic products.

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were performed to assess the anti-inflammatory properties of this compound. The compound was found to significantly decrease the levels of pro-inflammatory cytokines in macrophage cultures.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Mécanisme D'action

The mechanism of action of 2,3-Dimethylbut-3-en-1-ol depends on the specific reactions it undergoes. In general, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and transition states.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dimethylbut-2-en-1-ol: Similar structure but with the hydroxyl group at a different position.

3-Methyl-3-buten-1-ol: A related compound with a different substitution pattern.

2,3-Dimethyl-1-butene: A similar compound without the hydroxyl group.

Uniqueness

2,3-Dimethylbut-3-en-1-ol is unique due to its specific substitution pattern and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Activité Biologique

2,3-Dimethylbut-3-en-1-ol, a tertiary alcohol with the chemical formula , is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure contributes to a range of biological activities, making it a subject of scientific inquiry.

This compound is characterized by its double bond and hydroxyl group, which influence its reactivity and interactions with biological molecules. The compound is known for its potential as a synthetic intermediate in organic chemistry and its applications in pharmaceuticals.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, showcasing its potential as a natural preservative or therapeutic agent against bacterial infections .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. In vitro studies revealed that the compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and oxidative stress pathways.

- Receptor Modulation : The compound may modulate receptor activities related to neurotransmission and immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for preventing persistent infections in food products .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels post-treatment, suggesting its potential utility in managing inflammatory conditions .

Data Tables

| Biological Activity | Tested Concentration (mg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 0.5 - 2.0 | Inhibition of bacterial growth |

| Anti-inflammatory | 10 - 50 | Decrease in TNF-α production |

| Antioxidant | 25 | Scavenging of free radicals |

Propriétés

IUPAC Name |

2,3-dimethylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIFWPTEFZCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504096 | |

| Record name | 2,3-Dimethylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-93-6 | |

| Record name | 2,3-Dimethylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.